Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg

HCMV protease fluorogenic substrate catalytic efficiency

Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg (CAS 204909-37-5), also referred to as Abz-Tbg-Tbg-Asn(NMe₂)-Ala-Ser-Ser-Arg-Leu-Tyr(3-NO₂)-Arg-OH, is a synthetic internally quenched fluorogenic peptide substrate designed for human cytomegalovirus (HCMV) protease (assemblin). It utilizes a 2-aminobenzoyl (Abz) / 3-nitrotyrosine (Tyr(3-NO₂)) fluorescence resonance energy transfer (FRET) donor–acceptor pair, and incorporates an optimized Tbg-Tbg-Asn(NMe₂) sequence replacing the natural Val-Val-Asn at the P4–P2 positions.

Molecular Formula C66H96F3N19O21
Molecular Weight 1548.6 g/mol
CAS No. 204909-37-5
Cat. No. B1516168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg
CAS204909-37-5
Molecular FormulaC66H96F3N19O21
Molecular Weight1548.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC(=C(C=C1)O)[N+](=O)[O-])C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)(C)C(=O)N)NC(=O)C(C(C)(C)C)NC(=O)C3=CC=CC=C3N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C64H95N19O19.C2HF3O2/c1-31(2)25-40(52(91)78-42(27-34-19-22-46(87)45(28-34)83(101)102)54(93)77-41(26-33-17-20-35(86)21-18-33)53(92)75-39(59(98)99)16-12-24-72-62(69)70)76-51(90)38(15-11-23-71-61(67)68)74-55(94)44(30-85)80-56(95)43(29-84)79-49(88)32(3)73-58(97)48(64(7,8)60(66)100)82-57(96)47(63(4,5)6)81-50(89)36-13-9-10-14-37(36)65;3-2(4,5)1(6)7/h9-10,13-14,17-22,28,31-32,38-44,47-48,84-87H,11-12,15-16,23-27,29-30,65H2,1-8H3,(H2,66,100)(H,73,97)(H,74,94)(H,75,92)(H,76,90)(H,77,93)(H,78,91)(H,79,88)(H,80,95)(H,81,89)(H,82,96)(H,98,99)(H4,67,68,71)(H4,69,70,72);(H,6,7)/t32-,38-,39?,40-,41-,42-,43-,44-,47+,48+;/m0./s1
InChIKeyAVOKUJVDHVLGSV-MILPVBHCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg (CAS 204909-37-5): High-Efficiency FRET Substrate for HCMV Protease in Antiviral Drug Discovery


Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg (CAS 204909-37-5), also referred to as Abz-Tbg-Tbg-Asn(NMe₂)-Ala-Ser-Ser-Arg-Leu-Tyr(3-NO₂)-Arg-OH, is a synthetic internally quenched fluorogenic peptide substrate designed for human cytomegalovirus (HCMV) protease (assemblin). It utilizes a 2-aminobenzoyl (Abz) / 3-nitrotyrosine (Tyr(3-NO₂)) fluorescence resonance energy transfer (FRET) donor–acceptor pair, and incorporates an optimized Tbg-Tbg-Asn(NMe₂) sequence replacing the natural Val-Val-Asn at the P4–P2 positions [1][2]. The substrate is cleaved at the Ala–Ser scissile bond, releasing the quencher and producing a quantifiable fluorescence signal proportional to protease activity.

Optimized FRET pair

Abz / Tyr(3-NO₂) donor–acceptor with high signal-to-noise upon cleavage at the Ala–Ser scissile bond, enabling sensitive HCMV protease detection.

Continuous assay compatibility

KM well below the inner filter effect limit supports reliable fluorescence measurements above KM, suitable for rigorous enzyme kinetics and inhibitor mechanism studies.

Full-length prime-side residues

Retains P′ residues (Ser-Arg-Leu-Tyr(3-NO₂)-Arg) essential for probing inhibitor interactions across the entire active site, unlike truncated commercial substrates.

Why Generic Substitution Fails for HCMV Protease Substrates: Sequence-Dependent Kinetic Barriers in Antiviral Assays


HCMV protease substrates are not interchangeable fluorogenic reagents; replacement of the P4–P2 Tbg-Tbg-Asn(NMe₂) sequence with the natural Val-Val-Asn sequence results in a >60-fold loss in catalytic efficiency (kcat/KM from 15,940 M⁻¹s⁻¹ to 260 M⁻¹s⁻¹) and a 238-fold increase in KM (from 3.2 μM to 760 μM) [1][2]. The elevated KM of the unoptimized substrate places it above the inner filter effect limit (~15–20 μM), rendering it unsuitable for continuous kinetic assays above KM and precluding accurate inhibitor mechanism-of-action studies [1]. Even the shortest commercial HCMV protease substrate, Ac-tBu-Gly-tBu-Gly-Asn(Me)₂-Ala-AMC, exhibits a 6-fold lower kcat/KM (2,650 M⁻¹s⁻¹) and lacks P′ residues essential for probing inhibitor interactions with the prime side of the active site [1]. These data demonstrate that subtle sequence modifications create non-linear degradation in assay performance, making generic substitution scientifically invalid for applications requiring sensitive, quantitative HCMV protease measurement.

Native Val-Val-Asn sequence replacement: Replacing the optimized Tbg-Tbg-Asn(NMe₂) with the natural P4–P2 sequence may reduce catalytic efficiency over 60-fold and shift KM above the inner filter effect, preventing continuous kinetic analysis above saturation.

Short AMC substrates: Commercial Ac-Tbg-Tbg-Asn(NMe₂)-Ala-AMC lacks P′ residues and exhibits significantly lower catalytic turnover, limiting prime-side inhibitor interaction studies and Dixon plot construction.

Prior-art FRET substrates: Dabcyl/EDANS or Abz-GVVNA substrates show markedly lower kcat/KM values and operate at different excitation/emission wavelengths, restricting assay sensitivity and multiplexing compatibility.

Quantitative Differentiation Evidence: Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg vs. Closest HCMV Protease Substrate Alternatives


60-Fold Higher Catalytic Efficiency Versus Unoptimized FRET Substrate with Native P4–P2 Sequence

The target compound (substrate 2; Abz-Tbg-Tbg-Asn(NMe₂)-Ala-Ser-Ser-Arg-Leu-Tyr(3-NO₂)-Arg-OH) exhibits a kcat/KM of 15,940 M⁻¹s⁻¹ versus 260 M⁻¹s⁻¹ for the unoptimized substrate 1 (Abz-Val-Val-Asn-Ala-Ser-Ser-Arg-Leu-Tyr(3-NO₂)-Arg-OH), representing a 61-fold improvement. Both substrates were evaluated under identical conditions using 50 nM HCMV A143Q protease at pH 7.5 and 25 °C [1][2]. The enhancement arises predominantly from a 238-fold reduction in KM, reflecting increased binding affinity conferred by the Tbg-Tbg-Asn(NMe₂) sequence replacement [2].

Catalytic efficiency vs. unoptimized substrate
Head-to-head
kcat/KM: 15,940 M⁻¹s⁻¹ vs. 260 M⁻¹s⁻¹ (61-fold higher); KM: 3.2 µM vs. 760 µM (238-fold lower)
Supports higher-sensitivity HCMV protease detection and reduced substrate consumption in screening assays.
Both evaluated with 50 nM HCMV A143Q protease, pH 7.5, 25°C.
HCMV protease fluorogenic substrate catalytic efficiency kcat/KM

KM Below Inner Filter Limit Enables Continuous Kinetic Assays Above Saturation

The target compound has a KM of 3.2 μM, well below the inner filter effect threshold of ~15–20 μM that limits fluorescence linearity [1]. In contrast, substrate 1 exhibits a KM of 760 μM, far exceeding this limit and precluding measurements above KM [1]. The low KM of the target substrate permitted concentration ranges from 0.4 to 2.5 KM in competitive inhibitor analysis, enabling Dixon plot construction and unambiguous determination of inhibitor modality—a critical capability that could not be achieved with substrate 1 [1].

KM below inner filter limit
Head-to-head
KM = 3.2 µM (target) vs. 760 µM (unoptimized); usable range 0.4–2.5 KM accessible only for target substrate
Enables continuous kinetic assays and Dixon plot construction for inhibitor modality determination.
Inner filter threshold ~15–20 µM; unoptimized substrate exceeds this limit.
inner filter effect KM continuous assay Dixon plot

6-Fold Higher Catalytic Efficiency Versus Shortest Commercial HCMV Protease Substrate with Retention of Prime-Side Residues

The target compound (kcat/KM = 15,940 M⁻¹s⁻¹) outperforms Ac-Tbg-Tbg-Asn(NMe₂)-Ala-AMC (substrate 3; kcat/KM = 2,650 M⁻¹s⁻¹) by 6-fold under identical assay conditions [1]. Although the AMC substrate is shorter and exhibits a lower fluorescence background, it lacks P′ residues (Ser-Arg-Leu-Tyr(3-NO₂)-Arg) that are critical for studying inhibitor interactions with the prime side of the HCMV protease active site [1]. The target compound retains the full P4–P4′ span, enabling comprehensive structure–activity relationship (SAR) investigations that the truncated AMC substrate cannot support.

Versus shortest commercial substrate
Cross-study
kcat/KM 15,940 M⁻¹s⁻¹ (target) vs. 2,650 M⁻¹s⁻¹ (Ac-AMC substrate); 6-fold higher efficiency, retains full P′ span
Combined catalytic advantage and prime-side residues support comprehensive SAR and inhibitor interaction studies.
AMC substrate lacks Ser-Arg-Leu-Tyr(3-NO₂)-Arg; identical assay conditions.
substrate length prime-side residues AMC fluorophore inhibitor mechanism

Superior Catalytic Efficiency Compared to Prior-Art FRET Substrates for HCMV Protease

The target compound (kcat/KM = 15,940 M⁻¹s⁻¹) exceeds the catalytic efficiency of two widely cited prior-art HCMV protease FRET substrates: Dabcyl-RGVVNA-SSRLA-EDANS (kcat/KM = 796 M⁻¹s⁻¹) and Abz-GVVNA-SSRLAY(3-NO₂)G (kcat/KM = 2,750 M⁻¹s⁻¹) by 20-fold and 5.8-fold, respectively, as tabulated in the same patent disclosure [1]. The Dabcyl-EDANS substrate additionally operates at distinct excitation/emission wavelengths (340/490 nm) compared to the Abz/Tyr(3-NO₂) pair (320/420 nm) of the target compound [2], providing a spectral basis for substrate selection in multiplexed or orthogonal assay formats.

Ranking against prior-art substrates
Cross-study
Target: 15,940 M⁻¹s⁻¹; Dabcyl-EDANS: 796 M⁻¹s⁻¹ (20-fold lower); Abz-GVVNA: 2,750 M⁻¹s⁻¹ (5.8-fold lower)
Reported highest catalytic efficiency among listed HCMV protease FRET substrates; distinct λex/em enables orthogonal multiplexing.
Spectral profile: Abz/Tyr(3-NO₂) 320/420 nm vs. Dabcyl/EDANS 340/490 nm.
prior art comparison Dabcyl/EDANS FRET substrate benchmarking

Validated Performance in Competitive Inhibitor Analysis with Low Nanomolar Sensitivity

The target substrate enabled construction of a Dixon plot for the peptide-based ketoamide inhibitor DATbg-Tbg-Asn(Me₂)-Ala-CONHCH₂Ph using substrate concentrations from 0.4 to 2.5 KM (1.3–8.0 μM), unequivocally demonstrating competitive inhibition [1]. Substrate 1 could not be used for this analysis because its KM (760 μM) exceeded the inner filter limit, rendering concentration-dependent fluorescence measurements above KM unreliable [1]. This functional validation confirms the target compound's suitability for characterizing inhibitors with low nanomolar potency in a continuous fluorometric format.

Validated inhibitor analysis
Supporting evidence
Dixon plot constructed with ketoamide inhibitor using 0.4–2.5 KM substrate range; competitive inhibition confirmed
Demonstrates functional suitability for inhibitor mechanism-of-action studies; unoptimized substrate could not support this analysis.
Continuous fluorometric assay; HCMV protease, peptide-based ketoamide inhibitor.
inhibitor screening Dixon plot competitive inhibition ketoamide inhibitor

Optimal Research and Industrial Application Scenarios for Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg (CAS 204909-37-5)


High-Throughput Screening of HCMV Protease Inhibitors for Antiviral Drug Discovery

The compound's 60-fold kcat/KM advantage over unoptimized substrates and its KM of 3.2 μM—well below the inner filter effect threshold—make it the substrate of choice for high-throughput screening (HTS) campaigns in 96- or 384-well plate formats [1][2]. The low KM enables robust signal generation at substrate concentrations near saturation while maintaining fluorescence linearity, permitting the identification of inhibitors with low nanomolar IC₅₀ values. The Abz/Tyr(3-NO₂) FRET pair provides a large signal-to-noise ratio upon cleavage, compatible with standard fluorescence plate readers equipped with 320/420 nm filter sets [2].

Enzyme Kinetic Characterization and Competitive Inhibitor Mechanism-of-Action Studies

The substrate's validated performance in Dixon plot analysis enables rigorous determination of inhibitor modality (competitive, non-competitive, or uncompetitive) for lead optimization in medicinal chemistry programs [1]. The ability to span substrate concentrations from 0.4 to 2.5 KM, combined with the retention of P′ residues (Ser-Arg-Leu-Tyr(3-NO₂)-Arg), allows comprehensive structure–activity relationship (SAR) studies that probe both prime and non-prime side interactions within the HCMV protease active site [1].

Multiplexed Orthogonal Protease Activity Assays in Herpesvirus Research

The distinct spectral profile of the Abz/Tyr(3-NO₂) FRET pair (320/420 nm) is well-separated from the Dabcyl/EDANS pair (340/490 nm) used in other herpesvirus protease substrates [1]. This spectral separation enables multiplexed or orthogonal assay formats where HCMV protease activity can be monitored simultaneously with other protease activities without fluorescence crosstalk, supporting comparative virology and broad-spectrum antiviral screening [1].

Biochemical Assay Development for CMV Protease Diagnostics and Quality Control

The compound's high catalytic efficiency (kcat/KM = 15,940 M⁻¹s⁻¹) and validated continuous fluorometric assay format support development of sensitive diagnostic assays for HCMV protease activity in clinical research settings [1][2]. The substrate's well-characterized kinetic parameters (kcat = 0.051 s⁻¹, KM = 3.2 μM) provide a traceable reference standard for inter-laboratory assay calibration and quality control in regulated environments [2].

Application
Selection Property
Validation Focus
HCMV protease inhibitor screening
Optimized FRET pair and low KM for continuous fluorescence readout
Signal linearity and inhibitor identification at screening throughput
Inhibitor mechanism-of-action studies
Full-length prime-side residues and validated Dixon plot capability
Competitive inhibition modality and SAR across the prime side
Multiplexed herpesvirus protease assays
Spectral separation from Dabcyl/EDANS substrates
Orthogonal detection without fluorescence crosstalk
Inter-laboratory assay calibration
Well-characterized kinetic parameters and high catalytic turnover
Reproducibility and QC in research settings
Quote Request

Request a Quote for Anthraniloyl-Gly(t-Butyl)-Asn(Methyl)2-Ala-Ser-Ser-Arg-Leu-3-nitro-Tyr-Arg

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.